The synthesis of almorexant hydrochloride involves several key steps, utilizing various catalytic reactions:
Almorexant hydrochloride has a complex molecular structure characterized by multiple rings and functional groups:
The compound features a cyclopropane ring, which is integral to its interaction with orexin receptors. The stereochemistry is significant; specific configurations at chiral centers influence its biological activity.
Almorexant hydrochloride undergoes several chemical reactions that are pivotal for its synthesis and potential applications:
Almorexant exerts its pharmacological effects primarily through antagonism of orexin receptors:
In animal studies, systemic administration of almorexant resulted in decreased operant self-administration of ethanol and sucrose, indicating its potential impact on motivation and reward systems mediated by orexin signaling .
Almorexant hydrochloride has several notable applications:
Almorexant hydrochloride (ACT-078573) is a competitive dual orexin receptor antagonist (DORA) that targets both OX1R and OX2R with distinct kinetic properties. Radioligand binding studies using [³H]-BBAC and functional calcium mobilization assays reveal that almorexant dissociates exceptionally slowly from OX2R compared to OX1R. The dissociation half-life (t₁/₂) at OX2R exceeds 8 hours, while at OX1R, it is approximately 2 hours [2] [5] [8]. This prolonged binding at OX2R results from a lower dissociation rate constant (koff = 0.0006 min⁻¹) compared to OX1R (koff = 0.008 min⁻¹) [5]. Under non-equilibrium conditions (e.g., short incubation times), almorexant acts as a dual antagonist with similar apparent affinity for both receptors. However, at equilibrium, it exhibits 20-fold selectivity for OX2R (OX2R Ki = 1.2 nM; OX1R Ki = 25 nM) [8] [9]. The slow kinetics prolong receptor occupancy beyond predictions based solely on plasma pharmacokinetics, complicating in vivo pharmacodynamic modeling [2] [5].
Table 1: Binding Kinetics of Almorexant at Orexin Receptors
Parameter | OX1R | OX2R |
---|---|---|
Dissociation Half-life (t₁/₂) | ~2 hours | >8 hours |
koff (min⁻¹) | 0.008 | 0.0006 |
Equilibrium Ki (nM) | 25 | 1.2 |
Almorexant modulates dopamine-dependent behaviors by targeting orexin receptors in the VTA. Approximately 44–58% of dopaminergic neurons in the VTA express OX1R, while only 25–42% express OX2R, predominantly in medial subregions like the paranigral nucleus [10]. Intra-VTA infusion of almorexant significantly reduces operant self-administration of ethanol (20%) and sucrose (5%), implicating OX1R/OX2R signaling in reward processing [7]. This effect is anatomically specific: infusions into the substantia nigra fail to alter self-administration, confirming the VTA's pivotal role [7]. Electrophysiological recordings show that almorexant blocks orexin-A-induced firing increases in VTA dopaminergic neurons. In mice lacking OX1R specifically in dopamine transporter (DAT)-expressing neurons (Ox1RΔDAT), novelty-induced locomotion and exploration are heightened, but spontaneous locomotion, anxiety, and reward processing remain unchanged [10]. This suggests OX1R in dopaminergic neurons fine-tunes exploratory drive without altering baseline dopamine function.
Table 2: Orexin Receptor Distribution in VTA Dopaminergic Neurons
VTA Subregion | OX1R Expression (%) | OX2R Expression (%) |
---|---|---|
Paranigral (PN) | 58 | 42 |
Interfascicular (IF) | 55 | 41 |
Parabrachial (PBP) | 47 | 26 |
Almorexant dose-dependently inhibits orexin-A-induced calcium flux in cells expressing human, rat, or mouse orexin receptors. In FLIPR® (Fluorescent Imaging Plate Reader) assays, almorexant blocks orexin-A (10 nM)-stimulated Ca²⁺ mobilization with IC₅₀ values of 13 nM at OX2R and 99 nM at OX1R [3] [9]. In acute brain slices from mice expressing the calcium indicator GCaMP6s in dopaminergic neurons, 100 nM orexin-A elevates intracellular Ca²⁺ in 75% of substantia nigra neurons. This response is abolished in Ox1RΔDAT mice, confirming that OX1R mediates orexin-A-induced Ca²⁺ influx in dopaminergic neurons [10]. Almorexant preincubation (300 nM) fully suppresses this effect, demonstrating its efficacy in blocking excitatory orexin signaling. The compound itself does not induce Ca²⁺ release, confirming pure antagonism [3] [9].
Table 3: Inhibition of Orexin-A-Induced Calcium Mobilization by Almorexant
Receptor | IC₅₀ (nM) | Cell Type | Orexin-A Concentration |
---|---|---|---|
OX1R | 99 | HEK-293/hOX1R | 10 nM |
OX2R | 13 | HEK-293/hOX2R | 10 nM |
Almorexant’s functional selectivity shifts based on receptor-binding equilibration time. In non-equilibrium conditions (e.g., short-duration assays), it acts as a dual antagonist with balanced OX1R/OX2R blockade. However, extended incubation (>4 hours) reveals OX2R-selective inhibition due to its slower dissociation kinetics [5] [8] [9]. In vivo, this kinetic profile translates to preferential OX2R occupancy. In wild-type mice, almorexant blocks orexin-A-induced locomotion and increases non-REM and REM sleep, mirroring effects in OX1R knockout mice. Conversely, in OX2R knockout mice, almorexant fails to induce sleep or reduce locomotion, confirming that OX2R antagonism drives its in vivo efficacy [8]. Positron emission tomography (PET) studies further show that brain OX2R occupancy remains elevated despite declining plasma almorexant levels, underscoring the functional impact of slow dissociation [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7